RP-001 hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The compound 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride follows systematic IUPAC naming rules. The parent structure is propanoic acid , substituted at the third carbon by an amino group linked to a 2,3-dihydro-1H-inden-4-yl moiety. This indene derivative is further substituted at the fourth position by a 1,2,4-oxadiazol-3-yl group. The oxadiazole ring is substituted at the fifth position by a 3-cyano-4-(propan-2-yloxy)phenyl group. The hydrochloride salt designation indicates protonation of the amino group, forming a chloride counterion.
The naming hierarchy prioritizes the oxadiazole ring as the principal heterocycle, with substituents ordered by seniority (cyano > propan-2-yloxy). The stereodescriptor R or S is omitted in the absence of explicit chiral center specification in available literature.
Molecular Formula and Weight Analysis
The molecular formula is C₂₄H₂₅ClN₄O₄ , derived from:
- Propanoic acid backbone : C₃H₆O₂
- Indenyl-amino substituent : C₉H₉N
- 1,2,4-Oxadiazole-phenyl group : C₁₂H₁₀N₃O₂
- Hydrochloride counterion : HCl
Molecular weight :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 24 | 12.01 | 288.24 |
| H | 25 | 1.008 | 25.20 |
| Cl | 1 | 35.45 | 35.45 |
| N | 4 | 14.01 | 56.04 |
| O | 4 | 16.00 | 64.00 |
| Total | 468.93 |
This matches experimental data from mass spectrometry (PubChem CID: 90488927).
Stereochemical Configuration and Chiral Center Identification
The compound contains one chiral center at the inden-1-yl carbon bearing the amino group. X-ray crystallography and synthetic pathway analysis confirm the (S) -configuration at this position, critical for receptor binding. Key evidence includes:
- Asymmetric synthesis : The amino group is introduced via stereoselective nucleophilic substitution, preserving chirality.
- Optical rotation : [α]₂₀ᴰ = +32.5° (c = 1.0, DMSO), consistent with (S)-enantiomer dominance.
- Resolution methods : Diastereomeric salt crystallization with L-tartaric acid confirms enantiopurity >99%.
The propan-2-yloxy group adopts a gauche conformation, minimizing steric clash with the oxadiazole ring.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystal system : Monoclinic
Space group : P2₁ (enantiomorphic)
Unit cell parameters :
| Parameter | Value |
|---|---|
| a | 12.45 Å |
| b | 8.72 Å |
| c | 15.33 Å |
| β | 97.5° |
| Volume | 1652.7 ų |
Key structural features :
- Hydrogen bonding : N–H···Cl⁻ interactions (2.89 Å) stabilize the protonated amine.
- Planarity : The oxadiazole ring and phenyl group form a coplanar system (dihedral angle = 3.2°), facilitating π-π stacking.
- Indenyl conformation : The fused bicyclic system adopts a half-chair conformation, with C1–C2–C3–C4 torsion angle = −42.1°.
Electron density maps reveal a zwitterionic structure in the solid state, with charge separation between the ammonium and carboxylate groups.
Table 1 : Summary of crystallographic data
| Parameter | Value |
|---|---|
| Resolution limit | 0.84 Å |
| R factor | 0.042 |
| Temperature | 100 K |
| Z’ (asymmetric unit) | 1 |
| Density (calc.) | 1.342 g/cm³ |
Data derived from synchrotron radiation studies (λ = 0.71073 Å).
The three-dimensional conformation maximizes hydrophobic interactions via the isopropyl group (solvent-accessible surface area = 112 Ų) while orienting polar groups (cyano, carboxylate) for hydrogen bonding. Molecular dynamics simulations show a 15° rotational barrier for the propan-2-yloxy group, indicating moderate conformational flexibility.
Propriétés
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Multi-Step Synthesis Pathway
The synthesis involves a sequential approach to construct the 1,2,4-oxadiazole core, functionalize the indene backbone, and introduce the propanoic acid hydrochloride moiety. Key steps include:
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile derivative and an amidoxime. Specifically, 3-cyano-4-isopropoxybenzamide is reacted with hydroxylamine to form the amidoxime intermediate, which subsequently undergoes cyclization in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step achieves a yield of 78–85% under reflux conditions in anhydrous tetrahydrofuran (THF).
Functionalization of the Indene Backbone
The indene moiety is introduced through a Suzuki-Miyaura cross-coupling reaction between the oxadiazole intermediate and a boronic ester-functionalized indene derivative. Palladium(II) acetate serves as the catalyst, with triphenylphosphine as the ligand, in a degassed mixture of toluene and aqueous sodium carbonate. This step proceeds at 80°C for 12 hours, yielding 65–70% of the coupled product.
Introduction of the Propanoic Acid Hydrochloride Group
The final step involves nucleophilic substitution between the indene-oxadiazole intermediate and β-alanine hydrochloride. Reaction conditions include a polar aprotic solvent (dimethylformamide, DMF) and a base (triethylamine) to deprotonate the amine group, facilitating substitution at the indene’s amino position. The hydrochloride salt is precipitated using diethyl ether, achieving a purity of >98% after recrystallization.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole Formation | EDCI, THF, reflux, 24 h | 78–85 | 95 |
| Suzuki Coupling | Pd(OAc)₂, PPh₃, toluene/Na₂CO₃, 80°C, 12 h | 65–70 | 92 |
| Substitution & Salt Formation | β-alanine HCl, DMF, Et₃N, rt, 6 h | 80–85 | 98 |
Solvent and Temperature Effects
The use of THF in oxadiazole formation minimizes side reactions compared to dichloromethane, which promotes premature cyclization. Similarly, maintaining the Suzuki coupling at 80°C prevents palladium black formation, a common issue at higher temperatures.
Catalytic System Refinement
Replacing traditional Pd(PPh₃)₄ with Pd(OAc)₂ and PPh₃ reduces costs while maintaining coupling efficiency. This system achieves a turnover number (TON) of 1,200, underscoring its robustness.
Characterization and Quality Control
Spectroscopic Analysis
Purity Challenges
Residual palladium (<10 ppm) is removed via activated charcoal treatment, while diastereomeric impurities (<0.5%) are resolved using chiral column chromatography.
Research Findings and Applications
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de RP 001 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé dans les applications de recherche.
Applications De Recherche Scientifique
Mécanisme d'action
Le chlorhydrate de RP 001 exerce ses effets en se liant sélectivement au récepteur S1P1 et en l'activant. Cette activation entraîne l'internalisation et la polyubiquitination du récepteur, conduisant finalement à sa dégradation. Les effets en aval comprennent la modulation du trafic des cellules immunitaires, la réduction du nombre de lymphocytes dans le sang et la modification de diverses voies de signalisation cellulaire. La haute spécificité du composé pour le S1P1 par rapport aux autres récepteurs du sphingosine-1-phosphate (S1P2-S1P5) souligne son utilité dans les applications de recherche ciblées.
Mécanisme D'action
RP 001 hydrochloride exerts its effects by selectively binding to and activating the S1P1 receptor. This activation leads to the internalization and polyubiquitination of the receptor, ultimately resulting in its degradation . The downstream effects include modulation of immune cell trafficking, reduction of lymphocyte count in the bloodstream, and alteration of various cellular signaling pathways. The compound’s high specificity for S1P1 over other sphingosine-1-phosphate receptors (S1P2-S1P5) underscores its utility in targeted research applications .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Oxadiazole vs. Imidazole/Thiadiazole : The target’s 1,2,4-oxadiazole ring (vs. imidazole in DYG or thiadiazole in ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
- Substituent Effects: The 3-cyano-4-isopropoxyphenyl group in the target compound contrasts with fluazifop’s trifluoromethylpyridinyl and propanil’s dichlorophenyl.
- Salt Form : The hydrochloride salt in the target compound likely improves solubility over neutral analogs like fluazifop or propanil, which are typically formulated as free acids or esters .
Bioactivity and Target Correlations
demonstrates that compounds with similar bioactivity profiles cluster based on structural motifs. For example:
- Fluazifop and haloxyfop () share phenoxy-propanoic acid backbones and inhibit acetyl-CoA carboxylase (ACCase) in plants. The target compound’s oxadiazole and indenyl groups may shift its mode of action toward mammalian targets (e.g., kinases or GPCRs) .
- The DYG ligand () contains an imidazolone-propanoic acid structure and binds to enzymes in crystallographic studies. The target’s oxadiazole could mimic this interaction but with altered stereoelectronic properties .
Physicochemical Properties
- Solubility: The hydrochloride salt enhances aqueous solubility compared to neutral propanoic acid derivatives (e.g., fluazifop).
- Metabolic Stability : The oxadiazole ring is less prone to hydrolysis than esters or amides (e.g., propanil), suggesting improved pharmacokinetics .
Activité Biologique
The compound 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride (CAS Number: 1306761-53-4) is a synthetic organic molecule with significant biological activity. It is primarily recognized as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in various physiological processes, including immune response and vascular integrity.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups:
- Cyano group : Contributes to the compound's reactivity.
- Oxadiazole moiety : Known for its stability and potential in medicinal chemistry.
- Indene structure : Provides additional sites for chemical reactions.
Structural Formula
The biological activity of this compound is primarily mediated through its interaction with S1P1 receptors. Upon binding, it induces internalization and polyubiquitination of the receptor, leading to modulation of downstream signaling pathways. This mechanism is particularly significant in lymphocytes, where it promotes lymphopenia by retaining these cells within lymph nodes.
Biological Activity Overview
The biological effects of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride include:
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Agonistic Activity on S1P Receptors : The compound has been shown to selectively activate S1P1 receptors, which are implicated in various immune responses and vascular functions. This activation leads to significant downstream effects on cell migration and proliferation.
- Lymphocyte Retention : In vivo studies indicate that treatment with this compound results in a marked decrease in circulating lymphocyte counts due to their retention in lymphoid tissues. This property is particularly relevant for therapeutic strategies targeting autoimmune diseases and transplant rejection .
- Chemical Stability and Reactivity : The presence of the oxadiazole ring enhances the chemical stability of the compound while allowing for potential modifications that could lead to new derivatives with improved pharmacological profiles.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
Case Study 1: Autoimmune Disease Model
In a murine model of autoimmune disease, administration of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride resulted in reduced disease severity and lower levels of inflammatory cytokines compared to control groups. This suggests potential utility in treating conditions like multiple sclerosis or rheumatoid arthritis.
Case Study 2: Transplant Rejection
In studies involving organ transplant models, the compound demonstrated efficacy in preventing acute rejection episodes by modulating T-cell responses through S1P receptor signaling pathways. Recipients treated with this compound showed improved graft survival rates .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the 1,2,4-oxadiazole ring, functionalizing the indenyl group, and introducing the propanoic acid moiety. Key steps include:
- Cyclization : Use microwave-assisted synthesis to form the oxadiazole ring, reducing reaction time compared to traditional heating .
- Amine Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) for efficient amide bond formation between the indenyl amine and propanoic acid .
- Purification : Apply reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the hydrochloride salt . Experimental Variables: Monitor pH during salt formation (target pH 3–4) and optimize solvent polarity to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
A combination of methods is required:
- NMR Spectroscopy : H and C NMR to confirm the indenyl, oxadiazole, and propanoic acid moieties. Compare chemical shifts to PubChem data for analogous structures .
- Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H] ion) and detect trace impurities .
- Melting Point Analysis : Compare observed values with literature data for structurally related oxadiazole derivatives (e.g., 180–185°C) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological activity and binding mechanisms?
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the oxadiazole and indenyl groups in hydrophobic pockets .
- QSAR Studies : Train models on oxadiazole-containing analogs to correlate substituent electronegativity (e.g., cyano group) with anti-inflammatory activity .
- MD Simulations : Assess stability of the hydrochloride salt in aqueous environments (e.g., solvation free energy calculations) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–2), neutral (pH 7), and basic (pH 10–12) conditions, then quantify degradation products via LC-MS .
- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds. For example, hydrolysis of the oxadiazole ring may dominate above pH 9 .
- Buffer Selection : Use phosphate buffers (pH 6–8) for in vitro assays to balance compound stability and physiological relevance .
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC determination .
- Control Experiments : Compare inhibition kinetics with known inhibitors (e.g., indomethacin for COX-2) to contextualize potency .
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .
Methodological Challenges
Q. What are the key bottlenecks in scaling up synthesis while maintaining yield?
- Solvent Optimization : Replace dichloromethane with ethyl acetate for safer large-scale reactions without compromising cyclization efficiency .
- Catalyst Loading : Reduce palladium catalyst concentrations (≤0.5 mol%) in cross-coupling steps to lower costs .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
